4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride
CAS No.: 2287279-15-4
Cat. No.: VC7777761
Molecular Formula: C11H14Cl2FN
Molecular Weight: 250.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287279-15-4 |
|---|---|
| Molecular Formula | C11H14Cl2FN |
| Molecular Weight | 250.14 |
| IUPAC Name | 4-(3-chloro-2-fluorophenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H13ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
| Standard InChI Key | ZJBGNPIFNJKMPR-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=C(C(=CC=C2)Cl)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is a bicyclic organic compound consisting of a piperidine ring substituted at the 4-position with a 3-chloro-2-fluorophenyl group, followed by hydrochloride salt formation. Its systematic IUPAC name is 3-chloro-2-fluoro-N-(piperidin-4-yl)benzene hydrochloride. The molecular formula is C₁₁H₁₃Cl₂FN, with a molecular weight of 250.14 g/mol .
Table 1: Key Identifiers of 4-(3-Chloro-2-fluorophenyl)piperidine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2287279-15-4 | |
| Molecular Formula | C₁₁H₁₃Cl₂FN | |
| Molecular Weight | 250.14 g/mol | |
| Salt Form | Hydrochloride |
Structural Analysis
The piperidine ring adopts a chair conformation, with the 3-chloro-2-fluorophenyl group occupying an equatorial position to minimize steric strain. X-ray crystallography of analogous compounds (e.g., 3-(4-fluorophenyl)piperidine hydrochloride) reveals intermolecular hydrogen bonding between the protonated amine and chloride ions, stabilizing the crystal lattice . Substituent electronegativity (Cl: 3.0, F: 4.0) induces a dipole moment of approximately 2.1 D, enhancing solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a Mannich reaction pathway, as outlined in studies of structurally related piperidine derivatives :
-
Condensation: 3-Chloro-2-fluorobenzaldehyde reacts with ammonium acetate and 3-chloro-2-butanone in ethanol under reflux.
-
Cyclization: Acid catalysis (HCl) promotes cyclization to form the piperidine ring.
-
Salt Formation: The free base is treated with concentrated HCl to yield the hydrochloride salt .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 72–78 |
| Reaction Time | 6–8 hours | - |
| Molar Ratio (Aldehyde:Ammonium Acetate) | 2:1 | - |
Purification and Characterization
Crude product purification involves recrystallization from ethanol-diethyl ether (1:1). Purity (>98%) is confirmed via:
-
HPLC: Retention time = 4.2 min (C18 column, acetonitrile:water = 70:30)
-
¹H NMR (400 MHz, DMSO-d6): δ 1.38 (s, CH₃), 3.44–3.39 (t, H-5e), 7.41–7.16 (m, aromatic H)
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows a melting point of 214–216°C, with decomposition onset at 220°C . The hydrochloride salt enhances stability compared to the free base (ΔHfusion = 45.2 kJ/mol vs. 38.7 kJ/mol for analogous compounds) .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Ethanol | 34.7 |
| Dichloromethane | 8.9 |
Aqueous solubility follows the Hildebrand-Scatchard equation:
where = 22.1 MPa¹/² and = 298 K .
Pharmacological Profile
Receptor Binding Affinity
In silico docking studies against the dopamine D2 receptor (PDB: 6CM4) predict a binding energy of −8.2 kcal/mol, superior to reference ligands like haloperidol (−7.1 kcal/mol) . Key interactions include:
-
π-π stacking with Phe389
-
Hydrogen bonding between the protonated amine and Asp114
Cytotoxic Activity
Preliminary assays in NCI-60 cancer cell lines show moderate activity:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 48.2 |
| A549 (Lung) | 52.7 |
| PC-3 (Prostate) | 61.4 |
Mechanistic studies indicate G1 cell cycle arrest via CDK4/6 inhibition (Western blot: ↓cyclin D1, ↑p21) .
| Route | LD₅₀ (mg/kg) |
|---|---|
| Oral | 320 |
| Intravenous | 85 |
Regulatory Compliance
Listed in REACH Annex IV (exempt from registration due to research-use-only status). Storage requires desiccated conditions (−20°C, argon atmosphere) .
Applications in Drug Discovery
Neurological Therapeutics
As a σ-1 receptor modulator (Kᵢ = 14 nM), this compound shows promise in mitigating neuropathic pain in rodent models (↓mechanical allodynia by 62% at 10 mg/kg) .
Antibiotic Adjuvants
Synergistic effects with ciprofloxacin reduce Pseudomonas aeruginosa biofilm formation by 78% (FIC index = 0.25) .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Piperidine Derivatives
| Compound | D2 Receptor Kᵢ (nM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| 4-(3-Cl-2-F-Ph)piperidine·HCl | 14 | 48.2 |
| 3-(4-F-Ph)piperidine·HCl | 27 | >100 |
| 2,6-Bis(4-Cl-Ph)piperidin-4-one | - | 35.1 |
Electron-withdrawing groups (Cl, F) at the meta and ortho positions enhance target engagement versus para-substituted analogs .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume